Home > Products > Screening Compounds P122109 > 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one - 1380386-77-5

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one

Catalog Number: EVT-3237596
CAS Number: 1380386-77-5
Molecular Formula: C10H18N2O
Molecular Weight: 182.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a)

Compound Description: This compound is a muscarinic agonist that exhibits high affinity for both M1 and M2 receptors. Studies show that it possesses antiamnesic activity at 0.1 mg/kg (s.c.) and induces hypothermia at 3 mg/kg (s.c.). In rat hippocampal slices, it stimulates phosphoinositide hydrolysis, indicating partial agonistic activity for M1 muscarinic receptors [].

RS86 (2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione)

Compound Description: RS86 is recognized as a putative M1 agonist []. It serves as a lead compound for developing potential therapeutics for dementia of Alzheimer's type, specifically targeting M1 muscarinic receptors [].

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)

Compound Description: This compound is a potent muscarinic agonist, displaying a preference for M1 receptors over M2 receptors. It demonstrates potent antiamnesic activity while exhibiting reduced hypothermia-inducing effects compared to RS86. Studies reveal that 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one stimulates phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity for M1 muscarinic receptors [].

8-Substituted-2,8-diazaspiro[4.5]decan-3-ones

Compound Description: This series of compounds was synthesized and evaluated for cholinergic activity [, ]. While they are structurally similar to known muscarinic agents like RS-86, preliminary pharmacological data suggest they lack significant cholinergic properties.

Classification

This compound falls under the category of diazaspiro compounds, which are known for their complex ring structures. The presence of nitrogen atoms contributes to its unique chemical properties and biological activities.

Synthesis Analysis

Synthetic Routes

The synthesis of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of suitable amines with cyclic ketones. A common method includes:

  1. N-Alkylation Reactions: In this process, nitrogen atoms in the amine react with the carbonyl group of the ketone to form the desired spiro structure.
  2. Reaction Conditions: Specific conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Industrial Production

For industrial applications, similar synthetic routes are employed but scaled up for efficiency. Techniques such as recrystallization or chromatography are often used for purification to ensure that the final product meets stringent quality specifications .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one features:

  • Spiro Configuration: The compound consists of two interconnected rings (a five-membered and a six-membered ring) with nitrogen atoms incorporated into the structure.
  • Functional Groups: The presence of a carbonyl group (ketone) plays a crucial role in its reactivity and biological interactions.

Structural Data

  • Molecular Weight: Approximately 182.27 g/mol.
  • 3D Conformation: Computational studies suggest that the spatial arrangement of atoms allows for specific interactions with biological targets, enhancing its pharmacological potential .
Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one can participate in several chemical reactions:

  1. Oxidation: This involves adding oxygen or removing hydrogen; common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: This entails adding hydrogen or removing oxygen, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  3. Substitution Reactions: These reactions involve replacing one atom or group within the molecule with another, which can modify its biological activity .
Mechanism of Action

Target Interactions

The primary targets for 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one include:

  • Receptor Interacting Protein Kinase 1 (RIPK1): The compound inhibits kinase activity, blocking necroptosis pathways that lead to cell death.

Mode of Action

By inhibiting RIPK1, this compound prevents necroptosis activation, thus offering protective effects against cell death in various pathological conditions .

Biochemical Pathways

The inhibition mechanism suggests that 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one could be leveraged in therapeutic contexts where controlling cell death is crucial.

Physical and Chemical Properties Analysis

Relevant Data

  • Melting Point: Specific melting point data varies based on purity but is generally within a defined range indicative of crystalline compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature .
Applications

Scientific Applications

The potential applications of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one span multiple fields:

  1. Medicinal Chemistry: Investigated for anti-ulcer activity and as a potential therapeutic agent against various diseases due to its kinase inhibition properties.
  2. Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules in organic chemistry.
  3. Material Science: Explored for developing new materials with specific chemical properties .

Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound, including its efficacy as an antifungal agent and its role in drug discovery frameworks targeting calcium channels .

Introduction: Spirocyclic Scaffolds in Medicinal Chemistry

Structural Significance of Diazaspiro[4.5]Decane Core in Bioactive Compounds

The 2,8-diazaspiro[4.5]decane core combines piperidine and cyclic lactam moieties fused at a quaternary spiro carbon. This constrained geometry positions substituents in defined spatial orientations, enhancing target selectivity. Key features include:

  • Hydrogen-Bonding Capability: The amide carbonyl (C3=O) and N8 atom act as hydrogen-bond acceptors, while the N2-H (in non-alkylated variants) serves as a donor, facilitating interactions with enzymatic pockets [8].
  • Amphiphilic Character: The hydrophobic decane scaffold and polar diaza groups enable membrane penetration and aqueous solubility, critical for CNS agents like M1 receptor agonists [3] [10].
  • Stereochemical Flexibility: Chiral centers at C2 or C4 allow enantioselective synthesis. The (S)-enantiomer of thia-analogs shows superior M1 receptor affinity due to optimal hydrophobic pocket fitting [9] [10].

Table 1: Bioactive Derivatives of 2,8-Diazaspiro[4.5]decan-3-one

CompoundSubstituentsPrimary TargetTherapeutic Application
NSC001 (AF267B)2-Ethyl, 8-methyl, 1-thia*M1 muscarinic receptorAlzheimer’s disease
RIPK1 Inhibitor 414-ArylalkylamideRIPK1 kinaseNecroptosis-associated diseases
Chitin Synthase Inhibitor 4a8-(Tartaric acid derivative)Chitin synthaseAntifungal
Antihypertensive 14-Ethyl, 8-(2-(3-indolyl)ethyl)α-AdrenoceptorHypertension

Note: NSC001 replaces C1 with S, forming a thia-diazaspirodecanone [3] [9] [10].

Historical Development of 2,8-Diazaspiro[4.5]Decan-3-one Derivatives as Pharmacophores

Early Antihypertensive Agents (1980s)

Initial exploration focused on 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as α-adrenoceptor antagonists. Compound 8-[2-(3-indolyl)ethyl]-4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one reduced blood pressure in spontaneous hypertensive rats via α1-adrenoceptor blockade. Despite efficacy, orthostatic hypotension limited clinical translation, highlighting the scaffold’s pharmacological tunability [6].

Neurological Therapeutics (2000s–Present)

A paradigm shift emerged with NGX267/NSC001 (TorreyPines/Neurimmune), a rigid acetylcholine analog. Key milestones:

  • Preclinical Validation: Demonstrated M1 receptor agonism, reducing Aβ plaques and tau phosphorylation in 3xTg-AD mice, alongside cognitive improvement [3] [10].
  • Clinical Development: Phase 1 trials established CNS penetration (CSF:Plasma ≈ 0.5) and safety (≤15 mg/day). Phase 2 trials for Sjögren’s syndrome (20 mg) showed enhanced salivation, confirming cholinergic activity [3].
  • Mechanistic Insights: A 2020 Phase 1b trial revealed pTau181 reduction via GSK3β inhibition and EEG normalization, supporting disease-modifying potential in Alzheimer’s [3].

Kinase Inhibitors and Beyond (2020s)

Virtual screening identified 2,8-diazaspiro[4.5]decan-1-ones as RIPK1 inhibitors. Compound 41 (IC₅₀ = 92 nM) exemplifies optimized derivatives with >100-fold selectivity over RIPK2, protecting against TNFα-induced necroptosis—a pathway implicated in Alzheimer’s and inflammatory disorders [4]. Concurrently, tartaric acid-functionalized analogs (e.g., 4a) inhibit chitin synthase (IC₅₀ = 0.18 μM), expanding utility to antifungal chemotypes [8].

Table 2: Evolution of Key Diazaspiro[4.5]decanone-Based Therapeutics

EraLead CompoundKey Structural FeaturesAdvancement
1980s8-(Indolylethyl)-4-ethyl1-Oxa replacement, 4-ethylFirst α1-adrenoceptor antagonists
2000sNGX267 (NSC001)2-Ethyl, 8-methyl, 1-thiaSelective M1 agonist; Phase 2 for Alzheimer’s
2020sRIPK1 Inhibitor 414-(4-Chlorobenzyl)carboxamidePotent necroptosis inhibitor (IC₅₀ = 92 nM)
2020sChitin Synthase 4a8-(L-diethyl tartrate)Antifungal (C. albicans MIC = 8 μg/mL)

Rationale for 2-Alkyl Substitution Patterns in Neuroactive and Antiproliferative Agents

The C2 position’s strategic location adjacent to the lactam carbonyl enables steric and electronic modulation of target engagement. 2-Ethyl substitution is optimal for multiple applications:

M1 Muscarinic Receptor Agonism (NSC001)

  • Steric Optimization: The ethyl group occupies a hydrophobic subpocket near transmembrane domain 3, enhancing affinity over smaller (methyl) or bulkier (propyl) analogs.
  • Stereoselectivity: The (S)-configuration maximizes van der Waals contacts with Val381 and Tyr404, critical for receptor activation [9] [10].
  • Metabolic Stability: Ethyl mitigates N2-dealkylation vulnerabilities seen in methyl derivatives, extending half-life [3].

RIPK1 Kinase Inhibition

  • Allosteric Modulation: 2-Ethyl derivatives stabilize the DLG-out kinase conformation, preventing RIPK1/RIPK3 necrosome formation. Bulkier groups (e.g., isopropyl) disrupt the hydrophobic cluster (Leu90, Val75) [4].
  • Solubility-Potency Balance: Ethyl maintains clogP ~2.5, balancing cell permeability and aqueous solubility—critical for oral bioavailability in inflammatory models [4].

Antifungal Agents

  • Conformational Anchoring: The 2-ethyl group rigidifies the spiro junction, positioning the C8-tartrate moiety for UDP-GlcNAc mimicry in chitin synthase’s catalytic site [8].

Table 3: Impact of 2-Substituents on Pharmacological Profiles

SubstituentTargetEffect on ActivityRationale
MethylM1 receptor↓ Binding affinity (30% vs. ethyl)Incomplete hydrophobic pocket occupancy
Ethyl (S)M1 receptor↑ Agonism (EC₅₀ = 50 nM)Optimal hydrophobic contact and chiral fitting
PropylM1 receptor↓ Efficacy (Emax = 70% vs. 95% for ethyl)Steric clash with Tyr404
EthylRIPK1IC₅₀ = 92 nM (vs. >1 μM for H)Enhanced hydrophobic cleft interaction
EthylChitin synthaseIC₅₀ = 0.18 μM (vs. 1.2 μM for methyl)Improved scaffold rigidity

Properties

CAS Number

1380386-77-5

Product Name

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C10H18N2O

Molecular Weight

182.26

InChI

InChI=1S/C10H18N2O/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3

InChI Key

WYEOILWMDWYNGG-UHFFFAOYSA-N

SMILES

CCN1CC2(CCNCC2)CC1=O

Canonical SMILES

CCN1CC2(CCNCC2)CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.